molecular formula C22H35INO2+ B12805815 1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide

1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide

Cat. No.: B12805815
M. Wt: 472.4 g/mol
InChI Key: YHEWVHONOOWLMW-UHFFFAOYSA-N
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Description

1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a piperidinium core substituted with a dioxolane ring, which is further modified with cyclohexyl and phenyl groups. The hydroiodide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring is synthesized through the reaction of cyclohexanone and benzaldehyde in the presence of an acid catalyst, forming 2-cyclohexyl-2-phenyl-1,3-dioxolane.

    Alkylation of Piperidine: The dioxolane derivative is then alkylated with 1-methylpiperidine under basic conditions to form the intermediate compound.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the piperidine ring with hydroiodic acid, yielding the hydroiodide salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidinium derivatives.

Scientific Research Applications

1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its antispasmodic properties and potential therapeutic applications in treating muscle spasms and related conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. For instance, its antispasmodic activity is attributed to its ability to inhibit acetylcholine receptors, reducing muscle contractions.

Comparison with Similar Compounds

  • 1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidinium iodide
  • 1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidinium chloride

Uniqueness: Compared to similar compounds, 1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide exhibits enhanced solubility and stability due to the presence of the hydroiodide salt. This makes it more suitable for certain applications, particularly in aqueous environments.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H35INO2+

Molecular Weight

472.4 g/mol

IUPAC Name

1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide

InChI

InChI=1S/C22H34NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3;1H/q+1;

InChI Key

YHEWVHONOOWLMW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4.I

Origin of Product

United States

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